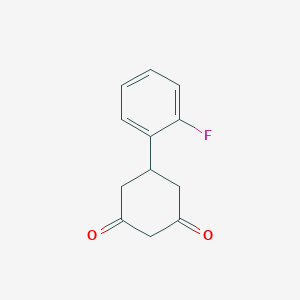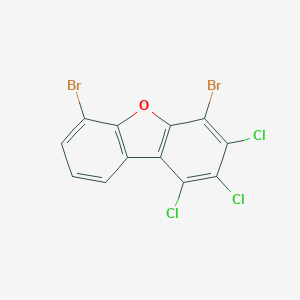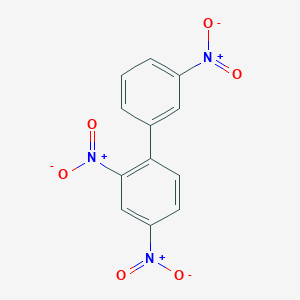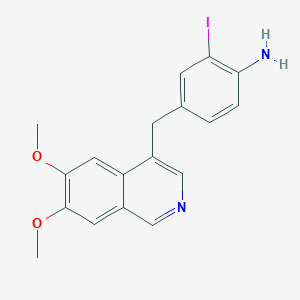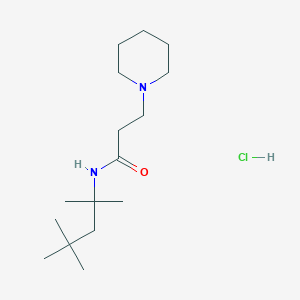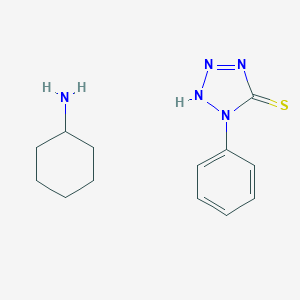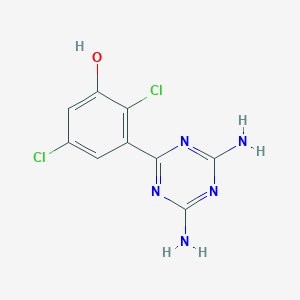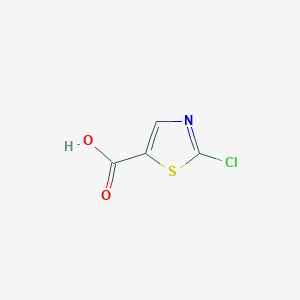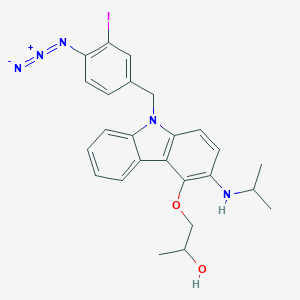
N-phenylpyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenylpyridine-2-sulfonamide (PPS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPS is a sulfonamide derivative of pyridine and has been synthesized by several methods.
Applications De Recherche Scientifique
N-phenylpyridine-2-sulfonamide has been studied extensively for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. N-phenylpyridine-2-sulfonamide has also been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Mécanisme D'action
N-phenylpyridine-2-sulfonamide exerts its effects by inhibiting the activity of carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This, in turn, leads to a decrease in the pH of the body fluids, which can have several physiological effects.
Effets Biochimiques Et Physiologiques
N-phenylpyridine-2-sulfonamide has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-phenylpyridine-2-sulfonamide has also been found to have analgesic effects by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the perception of pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenylpyridine-2-sulfonamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-phenylpyridine-2-sulfonamide has some limitations, including its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the study of N-phenylpyridine-2-sulfonamide. One potential direction is the development of novel N-phenylpyridine-2-sulfonamide derivatives with improved properties, such as increased potency or reduced toxicity. Another potential direction is the investigation of the role of N-phenylpyridine-2-sulfonamide in the regulation of acid-base balance in the body and its potential use in the treatment of acid-base disorders.
Conclusion
In conclusion, N-phenylpyridine-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized by several methods, and its mechanism of action involves the inhibition of carbonic anhydrase. N-phenylpyridine-2-sulfonamide has several biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for the study of N-phenylpyridine-2-sulfonamide, including the development of novel derivatives and the investigation of its role in acid-base regulation.
Méthodes De Synthèse
N-phenylpyridine-2-sulfonamide can be synthesized by several methods, including the reaction of 2-chloropyridine with sodium sulfite and sodium hydroxide, the reaction of 2-amino pyridine with sulfuric acid and phenyl isocyanate, and the reaction of 2-pyridine sulfonyl chloride with aniline. The synthesis method used depends on the desired purity and yield of the product.
Propriétés
Numéro CAS |
103863-00-9 |
|---|---|
Nom du produit |
N-phenylpyridine-2-sulfonamide |
Formule moléculaire |
C11H10N2O2S |
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
N-phenylpyridine-2-sulfonamide |
InChI |
InChI=1S/C11H10N2O2S/c14-16(15,11-8-4-5-9-12-11)13-10-6-2-1-3-7-10/h1-9,13H |
Clé InChI |
SPKDKEYOMHVGPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=N2 |
SMILES canonique |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=N2 |
Synonymes |
2-Pyridinesulfonamide,N-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)
